[(1S,3R,4S)-3,4-diaminocyclopentyl]methanol dihydrochloride
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Overview
Description
[(1S,3R,4S)-3,4-diaminocyclopentyl]methanol dihydrochloride is a chemical compound with the molecular formula C6H14Cl2N2O. It is a derivative of cyclopentane, featuring two amino groups and a hydroxymethyl group. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,3R,4S)-3,4-diaminocyclopentyl]methanol dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with cyclopentane as the starting material.
Functional Group Introduction:
Purification: The final product is purified using recrystallization or chromatography techniques to obtain the dihydrochloride salt form.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process includes:
Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions precisely.
Catalysts and Reagents: Specific catalysts and reagents are employed to facilitate the reactions efficiently.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[(1S,3R,4S)-3,4-diaminocyclopentyl]methanol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The amino groups can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution Reagents: Halogenating agents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
The major products formed from these reactions include:
Aldehydes and Carboxylic Acids: From oxidation reactions.
Primary Amines: From reduction reactions.
Halogenated Derivatives: From substitution reactions.
Scientific Research Applications
[(1S,3R,4S)-3,4-diaminocyclopentyl]methanol dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(1S,3R,4S)-3,4-diaminocyclopentyl]methanol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can:
Bind to Enzymes: It can act as an enzyme inhibitor or activator, affecting biochemical pathways.
Interact with Receptors: The compound may bind to cellular receptors, modulating signal transduction pathways.
Alter Gene Expression: It can influence gene expression by interacting with transcription factors and other regulatory proteins.
Comparison with Similar Compounds
[(1S,3R,4S)-3,4-diaminocyclopentyl]methanol dihydrochloride can be compared with other similar compounds, such as:
[(1S,3R,4S)-3,4-diaminocyclopentan-1-ol dihydrochloride]: This compound has a similar structure but lacks the hydroxymethyl group.
[(1S,3R,4S)-3,4-diamino-N,N-dimethylcyclohexanecarboxamide dihydrochloride]: This compound features a cyclohexane ring and a carboxamide group, making it structurally different but functionally similar.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[(3S,4R)-3,4-diaminocyclopentyl]methanol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O.2ClH/c7-5-1-4(3-9)2-6(5)8;;/h4-6,9H,1-3,7-8H2;2*1H/t4?,5-,6+;; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVCBIRKPYFSGAL-HXQVGAISSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(C1N)N)CO.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](CC1CO)N)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.11 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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